Diallylphosphinic acid ethyl ester
Description
Diallylphosphinic acid ethyl ester is an organophosphorus compound characterized by two allyl groups and an ethyl ester attached to a phosphorus atom. Its synthesis often involves allylation reactions of H-phosphinate esters, though challenges arise in specific transformations. For instance, ring-closing metathesis (RCM) of diallylphosphinic acid fails entirely, necessitating alternative pathways such as esterification via metathesis to achieve derivatives like phospholene esters (yield: 31%) . This reactivity limitation distinguishes it from related phosphinic/phosphonic esters, which are pivotal in materials science, catalysis, and medicinal chemistry.
Properties
CAS No. |
757-71-1 |
|---|---|
Molecular Formula |
C8H15O2P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
3-[ethoxy(prop-2-enyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C8H15O2P/c1-4-7-11(9,8-5-2)10-6-3/h4-5H,1-2,6-8H2,3H3 |
InChI Key |
BSKOELWERIMNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process leverages a peroxide catalyst (e.g., di-tert-butyl peroxide) to generate radicals that facilitate the addition of allyl groups to the phosphorus center. The general reaction proceeds as:
$$ \text{R-P(O)(OR')H} + \text{CH}2=\text{CH-CH}2\text{X} \xrightarrow{\Delta, \text{peroxide}} \text{R-P(O)(OR')(CH}2\text{CH=CH}2\text{)} $$
where $$ \text{R} $$ and $$ \text{R'} $$ denote alkyl or aryl groups, and $$ \text{X} $$ is a substituent such as hydrogen or halogen.
Experimental Protocol
- Reactants : Ethyl phosphonous acid ester (e.g., ethyl hydrogen phosphonite) and allyl olefin (e.g., allyl chloride or allyl alcohol).
- Catalyst : Di-tert-butyl peroxide (1–5 mol%).
- Conditions :
- Temperature: 150–170°C
- Reaction time: 1–3 hours
- Solvent: Toluene or 1,4-dioxane (optional)
- Workup : Distillation under reduced pressure to isolate the product.
Optimization Insights
- Olefin stoichiometry : A 1:2 molar ratio of phosphonous acid ester to allyl olefin maximizes monoesterification while minimizing polymer byproducts.
- Catalyst loading : Excess peroxide (>5 mol%) risks over-oxidation, reducing yield.
- Temperature control : Reactions above 170°C promote side reactions, such as P–O bond cleavage.
Table 1: Representative Yields and Conditions
| Phosphonous Acid Ester | Olefin | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl hydrogen phosphonite | Allyl chloride | Di-tert-butyl peroxide | 92 | 98 |
| Methyl hydrogen phosphonite | Allyl alcohol | Cumene hydroperoxide | 85 | 95 |
Two-Step Esterification-Hydrolysis
A hypothetical route involves initial synthesis of diallylphosphinic acid followed by esterification with ethanol:
Step 1 : Hydrolysis of diallylphosphinous chloride:
$$ \text{ClP(C}3\text{H}5\text{)}2 + \text{H}2\text{O} \rightarrow \text{HP(O)(C}3\text{H}5\text{)}_2 + \text{HCl} $$
Step 2 : Esterification with ethanol:
$$ \text{HP(O)(C}3\text{H}5\text{)}2 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{C}2\text{H}5\text{OP(O)(C}3\text{H}5\text{)}2 + \text{H}_2\text{O} $$
While this method is theoretically viable, no experimental data corroborate its efficacy for the target compound.
Comparative Analysis of Methods
Table 2: Method Comparison
Chemical Reactions Analysis
Types of Reactions
Diallylphosphinic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield diallylphosphinic acid and ethanol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Hydrolysis: Diallylphosphinic acid and ethanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Diallylphosphinic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which diallylphosphinic acid ethyl ester exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and other proteins, where it can form covalent bonds with active site residues, thereby inhibiting their activity . The pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Phosphinic Acid Esters
Ethyl Diphenylphosphinate (C₁₄H₁₅O₂P) :
- Structure : Features two phenyl groups and an ethyl ester.
- Properties : Higher molecular weight (246.246 g/mol) and aromatic substituents enhance steric bulk and thermal stability compared to diallylphosphinic acid ethyl ester .
- Reactivity : Unlike diallyl derivatives, phenyl groups resist RCM but facilitate aryl cross-coupling reactions.
Diallylphosphinic Acid Propyl/Pentyl/Isopropyl Esters :
Phosphonic Acid Esters
- Ethyl 2-(Diethoxyphosphoryl)acetate (Triethylphosphonoacetate): Structure: Contains a phosphoryl (P=O) group and an ethyl acetate moiety.
Dimethyl Ethylphosphonate (C₄H₁₁O₃P) :
Unsaturated Phosphorus Esters
- (E)-Ethyl 4-(Diethoxyphosphoryl)but-2-enoate: Structure: Conjugated diene system with a phosphoryl group. Reactivity: The α,β-unsaturated ester enables Diels-Alder reactions, a feature absent in this compound due to its non-conjugated allyl groups .
Data Tables
Table 1. Structural and Physical Properties
Q & A
Basic: What are the established synthesis routes for diallylphosphinic acid ethyl ester, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via esterification reactions involving hypophosphorous acid derivatives and alcohols. For example, analogous phosphinic esters are prepared by reacting dialkylphosphinic acids with alcohols under acid catalysis (e.g., sulfuric acid) at controlled temperatures (60–80°C) to minimize side reactions like hydrolysis . Optimization of molar ratios (e.g., 1:2 for acid to alcohol) and solvent selection (e.g., toluene for azeotropic water removal) can improve yields above 70%. Monitoring reaction progress via FT-IR for P–O–C bond formation (peaks at 1050–1150 cm⁻¹) is recommended .
Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are critical. The ³¹P NMR spectrum typically shows a singlet near δ 30–40 ppm for phosphinic esters, while allyl protons (CH₂=CH–) appear as doublets of doublets at δ 5.0–5.8 ppm in ¹H NMR .
- Mass Spectrometry (MS): Electron-impact MS reveals fragmentation patterns, such as loss of the ethyl group (m/z –45) or allyl fragments (m/z –41), confirming molecular structure .
- Chromatography: Gas chromatography (GC) with flame ionization detection (FID) quantifies purity (>95% is typical for research-grade samples) .
Advanced: How can factorial design optimize reaction parameters for synthesizing this compound with high enantiopurity?
Methodological Answer:
A 2³ factorial design can evaluate three factors: temperature (60°C vs. 80°C), catalyst loading (1% vs. 3% H₂SO₄), and reaction time (4 vs. 8 hours). Response variables include yield and enantiomeric excess (ee). Statistical analysis (ANOVA) identifies significant interactions; for example, higher catalyst loading may reduce ee due to racemization. Central composite designs further refine optimal conditions, with validation via chiral HPLC (e.g., Chiralpak IC column) .
Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
Discrepancies in toxicity studies (e.g., LD₅₀ values) may arise from impurities (e.g., residual hypophosphorous acid) or analytical limitations. Mitigation strategies include:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
- Sensitive Detection: LC-MS/MS for trace quantification of byproducts (detection limit <1 ppm) .
- Standardized Protocols: Adopt OECD Test Guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure reproducibility .
Basic: What role do phosphate esters like this compound play in bioorganic chemistry?
Methodological Answer:
Phosphate esters are pivotal in mimicking biological phosphorylated compounds (e.g., ATP analogs). This compound’s allyl groups enable radical-mediated crosslinking in polymer-supported enzyme studies. Its stability in aqueous buffers (pH 6–8) makes it suitable for probing phosphatase activity via ³¹P NMR monitoring of hydrolysis .
Advanced: What membrane separation technologies are viable for purifying this compound from complex reaction mixtures?
Methodological Answer:
- Nanofiltration (NF): Polyamide membranes (MWCO 200–300 Da) selectively retain larger byproducts (e.g., oligomeric phosphinic acids) while allowing the ester (MW ~166 g/mol) to permeate.
- Liquid-Liquid Extraction: Partition coefficients (log P) of ~2.5 favor extraction into dichloromethane over aqueous phases.
- Simulated Moving Bed (SMB) Chromatography: Continuous separation achieves >99% purity, with ethanol/water as eluents .
Advanced: How do thermal degradation pathways of this compound impact its application in high-temperature environments?
Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with major mass loss (~70%) attributed to allyl group elimination (forming volatile alkenes). To enhance thermal stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
